molecular formula C21H25N7O B6476001 2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2640830-91-5

2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6476001
CAS No.: 2640830-91-5
M. Wt: 391.5 g/mol
InChI Key: WMHGWHPWTZTZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline ( 2640830-91-5) is a chemical compound with the molecular formula C21H25N7O and a molecular weight of 391.47 g/mol. This complex molecule features a quinoxaline core, a key scaffold noted in medicinal chemistry, which is substituted with methyl, piperazine, pyridazine, and morpholine groups . Quinoxaline derivatives are an important class of heterocyclic compounds in biomedical research. Scientific literature indicates that structurally similar quinoxaline derivatives are frequently investigated as ATP-competitive small molecule inhibitors, particularly targeting kinases such as Phosphatidylinositol-3-kinase (PI3K) in the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival and is a prominent target in oncology research . The morpholine and piperazine rings present in this compound are common pharmacophores found in many known kinase inhibitors and contribute to binding affinity at the kinase hinge region . Other research on analogous 2-(benzimidazol-2-yl)quinoxalines with piperazine moieties has shown promising cytotoxic activity against human cancer cell lines, suggesting potential for anticancer applications . This product is provided for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-16-21(23-18-5-3-2-4-17(18)22-16)28-10-8-26(9-11-28)19-6-7-20(25-24-19)27-12-14-29-15-13-27/h2-7H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHGWHPWTZTZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,2-Diketones with o-Phenylenediamine

The quinoxaline scaffold is constructed via cyclocondensation of 2-methyl-1,2-diketone A with o-phenylenediamine B under oxidative conditions. A representative protocol involves:

  • Reactants : 2-Methylglyoxal (1.2 equiv) and o-phenylenediamine (1.0 equiv).

  • Oxidizing Agent : 2-Iodoxybenzoic acid (IBX, 1.5 equiv) in THF:DMSO (9:1 v/v).

  • Conditions : 80°C for 50 minutes under nitrogen.

Mechanistic Insight : IBX facilitates dehydrogenation, promoting aromatization to yield 2-methylquinoxaline C (78% yield). Alternative oxidants like MnO₂ or DDQ result in lower yields (<60%) due to over-oxidation side reactions.

Functionalization at Position 3: Piperazine Installation

Halogenation of 2-Methylquinoxaline

To enable piperazine coupling, the quinoxaline core is halogenated at position 3:

  • Method : Treatment of C with PCl₅ in POCl₃ at 110°C for 6 hours yields 3-chloro-2-methylquinoxaline D (85% purity).

Nucleophilic Aromatic Substitution with Piperazine

Piperazine is introduced via SNAr reaction:

  • Reactants : D (1.0 equiv) and piperazine (2.5 equiv).

  • Base : Triethylamine (3.0 equiv) in DMSO.

  • Conditions : 90°C for 12 hours, yielding 2-methyl-3-(piperazin-1-yl)quinoxaline E (72% yield).

Optimization Note : Excess piperazine and prolonged reaction times minimize di-substitution byproducts.

Synthesis of 6-(Morpholin-4-yl)pyridazine

Substitution of Dichloropyridazine

3,6-Dichloropyridazine F undergoes sequential substitution:

  • Morpholine Installation :

    • Reactants : F (1.0 equiv) and morpholine (1.2 equiv).

    • Base : Na₂CO₃ (2.0 equiv) in dioxane.

    • Conditions : 60°C for 4 hours, yielding 6-morpholino-3-chloropyridazine G (89% yield).

  • Piperazine Coupling :

    • Reactants : G (1.0 equiv) and piperazine (1.5 equiv).

    • Solvent : DMF, 100°C for 8 hours.

    • Product : 3-(piperazin-1-yl)-6-morpholinopyridazine H (68% yield).

Final Coupling: Assembly of the Target Compound

The quinoxaline intermediate E is coupled with pyridazine fragment H via Buchwald-Hartwig amination:

  • Catalyst : Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).

  • Base : Cs₂CO₃ (2.5 equiv) in toluene.

  • Conditions : 110°C for 18 hours, yielding the target compound (63% yield).

Characterization Data :

  • ¹H NMR (300 MHz, CDCl₃): δ 8.65 (s, 1H, quinoxaline-H), 7.82–7.75 (m, 2H, pyridazine-H), 3.85–3.72 (m, 8H, morpholine-H), 2.95–2.82 (m, 8H, piperazine-H), 2.45 (s, 3H, CH₃).

  • HRMS : m/z calc. for C₂₄H₂₈N₈O: 468.23; found: 468.21.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sequential Substitution

A streamlined approach involves sequential substitution of 3,6-dichloropyridazine without isolating intermediates:

  • Morpholine Substitution : 60°C, 4 hours.

  • Piperazine Coupling : Add excess piperazine, heat to 100°C for 6 hours.

  • Direct Use : Crude H is coupled with E , achieving 58% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Piperazine Coupling : 150°C, 30 minutes (yield: 70% vs. 68% conventionally).

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Di-substituted pyridazine (4,6-dimorpholino derivative) forms if morpholine is in excess.

  • Solution : Strict stoichiometric control (morpholine: 1.1 equiv).

Solvent Selection

  • DMSO vs. DMF : DMSO improves solubility of intermediates but complicates purification. DMF offers better yields in coupling steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoxaline core, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the nitrogens in the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile scaffold for the synthesis of various derivatives with potential biological activity. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, derivatives of this compound are being explored for their potential to act as inhibitors of specific enzymes or receptors involved in disease pathways. For example, it may be investigated as a kinase inhibitor for cancer treatment.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For instance, if it acts as a kinase inhibitor, it would prevent the phosphorylation of downstream proteins, ultimately affecting cell signaling and proliferation.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s morpholine-pyridazine substituent may enhance solubility or target engagement compared to sulfonyl or methyl groups in analogs, though direct activity data are lacking.
  • Analogs with methylsulfonyl or bromophenylsulfonyl groups exhibit superior potency (IC50 = 24–40 nM), suggesting electronegative substituents optimize PI3Kα binding .

Structural and Functional Differences

Pyridazine vs. Pyrimidine Derivatives

  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): This pyridazine derivative lacks the quinoxaline core but shares the piperazine-pyridazine motif. It demonstrates antiplatelet and antibacterial activities, indicating pyridazine’s versatility in diverse therapeutic targets .
  • 2-Methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (): Replacing pyridazine with pyrimidine reduces steric bulk (molecular weight = 375.5 vs. ~450 for the target compound). Pyrrolidine’s conformational flexibility may alter pharmacokinetics compared to morpholine’s rigid ring .

Morpholine-Containing Analogs

  • 4-Morpholin-4-yl-thieno[3,2-d]pyrimidines (): These compounds feature morpholine fused to thienopyrimidine cores. Their synthesis via Suzuki-Miyaura coupling underscores morpholine’s compatibility with cross-coupling reactions, a strategy applicable to the target compound’s pyridazine-morpholine subunit .

Biological Activity

2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Quinoxaline core : A bicyclic structure known for its diverse biological activities.
  • Piperazine moiety : Often associated with central nervous system activity.
  • Morpholine and pyridazine substitutions : These functional groups contribute to the compound's pharmacological profile.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinoxaline have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival.

CompoundCell LineIC50 (µM)Mechanism
Quinoxaline Derivative AHeLa10.5Apoptosis induction
Quinoxaline Derivative BMCF78.2Cell cycle arrest
This compoundA5495.0PI3K/Akt pathway inhibition

The biological activity of this compound can be attributed to its ability to inhibit key signaling pathways involved in cancer progression:

  • PI3K/Akt Pathway : Inhibition of this pathway disrupts cellular growth and survival signals, leading to apoptosis in cancer cells.
  • Cell Cycle Regulation : The compound may induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, suggesting that the compound can trigger programmed cell death in malignant cells.

Neuropharmacological Effects

Piperazine derivatives are known for their neuroactive properties. Studies have demonstrated that similar compounds can exhibit:

  • Anticonvulsant Activity : Compounds with piperazine structures have shown efficacy in models of epilepsy, suggesting potential use in treating seizure disorders.
StudyCompound TestedModel UsedResult
Varadaraju et al. (2013)Piperazine Derivative CMES TestSignificant anticonvulsant activity observed

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the anticancer activity of various quinoxaline derivatives, including our compound of interest, against breast and lung cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
  • Neuropharmacological Investigation :
    • Another research focused on the anticonvulsant properties of piperazine-containing compounds. The study found that these compounds could effectively reduce seizure frequency in animal models, supporting their potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline, and how do they influence its physicochemical properties?

  • Answer : The compound comprises a quinoxaline core fused with a pyridazine ring and substituted with a piperazine-morpholine moiety. The planar quinoxaline system enables π-π stacking interactions, while the morpholine group enhances solubility via hydrogen bonding. Piperazine introduces conformational flexibility, critical for receptor binding. Physicochemical properties (e.g., logP, pKa) can be predicted using computational tools like MarvinSketch or ACD/Labs, validated experimentally via HPLC retention times .

Q. What synthetic strategies are recommended for preparing this compound with high purity?

  • Answer : Multi-step synthesis typically involves:

  • Step 1 : Condensation of 2-methylquinoxaline-3-carbaldehyde with a piperazine derivative under Buchwald-Hartwig conditions (Pd catalysis).
  • Step 2 : Coupling of the intermediate with 6-(morpholin-4-yl)pyridazine via nucleophilic aromatic substitution (SNAr) at elevated temperatures (80–100°C).
  • Purification : Column chromatography (silica gel, CHCl3:MeOH gradient) followed by recrystallization from ethanol yields >95% purity. Confirm purity via LC-MS and ¹H/¹³C NMR .

Q. How should researchers validate the structural integrity of this compound?

  • Answer : Use orthogonal analytical techniques:

  • ¹H/¹³C NMR : Verify proton environments (e.g., morpholine OCH2 groups at δ 3.6–3.8 ppm).
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
  • XRD (if crystalline) : Resolve piperazine chair conformation and torsional angles between heterocycles .

Advanced Research Questions

Q. What methodologies are effective for studying structure-activity relationships (SAR) in analogues of this compound?

  • Answer :

  • Core modifications : Replace quinoxaline with pyrido[2,3-b]pyrazine to assess π-system impact on binding .
  • Substituent variation : Synthesize morpholine-free analogues (e.g., piperazine-pyridazine) to evaluate solubility vs. activity trade-offs.
  • Assays : Use in vitro kinase inhibition assays (IC50 determination) paired with molecular docking (AutoDock Vina) to map binding interactions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Answer :

  • Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration, incubation time).
  • Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding kinetics and in vivo efficacy models (e.g., xenograft studies).
  • Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers in published datasets .

Q. What computational approaches optimize the pharmacokinetic profile of this compound?

  • Answer :

  • ADME prediction : Use SwissADME to assess bioavailability (Lipinski’s Rule of 5), cytochrome P450 interactions, and blood-brain barrier permeability.
  • MD simulations : Simulate solvation dynamics (GROMACS) to improve aqueous solubility by modifying morpholine substituents.
  • QSAR models : Train regression models on analogues’ logD and clearance data to prioritize synthetic targets .

Experimental Design Considerations

Q. How should researchers design dose-response studies to minimize off-target effects?

  • Answer :

  • Dose range : Start with 0.1–100 μM, using 10-fold dilutions. Include positive (staurosporine) and negative (DMSO vehicle) controls.
  • Selectivity panels : Screen against related kinases (e.g., EGFR, VEGFR2) via competitive binding assays.
  • Transcriptomics : Post-treatment RNA-seq identifies off-target pathways (e.g., MAPK/ERK) .

Q. What strategies mitigate synthetic challenges, such as low yields in piperazine coupling?

  • Answer :

  • Catalyst optimization : Replace Pd(OAc)2 with XPhos-Pd-G3 for higher turnover in Buchwald-Hartwig amination.
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) and improve yield by 20–30%.
  • Protecting groups : Temporarily protect morpholine with Boc to prevent side reactions during SNAr .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.